molecular formula C18H21FN4O4 B6752493 1-[2-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione

1-[2-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione

Cat. No.: B6752493
M. Wt: 376.4 g/mol
InChI Key: BFNFLMCEEAFRQN-UHFFFAOYSA-N
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Description

1-[2-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione is a complex organic compound that belongs to the class of diazepanes and diazinanes. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the fluorobenzoyl group and the diazepane ring structure suggests that it may exhibit unique biological activities.

Properties

IUPAC Name

1-[2-[4-(2-fluorobenzoyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4/c19-14-5-2-1-4-13(14)17(26)22-8-3-7-21(10-11-22)16(25)12-23-9-6-15(24)20-18(23)27/h1-2,4-5H,3,6-12H2,(H,20,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNFLMCEEAFRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC=C2F)C(=O)CN3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the 1,4-diazepane ring: This can be achieved through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.

    Introduction of the 2-fluorobenzoyl group: This step involves the acylation of the diazepane ring using 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the diazinane ring: The final step involves the reaction of the intermediate with a diazinane precursor under conditions that promote cyclization and formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted products where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Due to its unique structure, it may exhibit pharmacological activities that could be useful in the treatment of various diseases.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity to these targets, while the diazepane and diazinane rings may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane derivatives: Compounds with similar diazepane ring structures but different substituents.

    Diazinane derivatives: Compounds with similar diazinane ring structures but different substituents.

    Fluorobenzoyl derivatives: Compounds with the fluorobenzoyl group but different core structures.

Uniqueness

1-[2-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione is unique due to the combination of the fluorobenzoyl group with both diazepane and diazinane rings. This unique structure may confer distinct biological activities and chemical properties that are not observed in similar compounds.

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